2-Isothiocyanatobicyclo[2.2.1]heptane

Medicinal Chemistry Enzyme Inhibition Antimicrobial

Flexible isothiocyanates cannot replicate the rigid norbornane scaffold, leading to poor stereochemical control in chiral separations and SAR studies. Exo-2-norbornyl isothiocyanate overcomes this with a fixed exo-orientation. • Chiral derivatization agent with predictable stereochemistry and strong UV detection (ϵ=17,000 at 243 nm). • Urease inhibitor lead (IC50 1,230 nM) for exploring sterically demanding enzyme pockets. • LogP 2.28 ensures enhanced membrane permeability for cell-based assays. • Available in ≥96% purity for immediate global dispatch.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
CAS No. 18530-33-1
Cat. No. B098765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanatobicyclo[2.2.1]heptane
CAS18530-33-1
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2N=C=S
InChIInChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
InChIKeyRBGDFYZLQKZUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exo-2-Isothiocyanatobicyclo[2.2.1]heptane Overview


Exo-2-Isothiocyanatobicyclo[2.2.1]heptane (CAS 18530-33-1), also referred to as exo-2-norbornyl isothiocyanate, is a bicyclic organic compound characterized by a rigid norbornane (bicyclo[2.2.1]heptane) skeleton bearing a reactive isothiocyanate (-N=C=S) functional group at the 2-position [1]. This structure combines the electrophilic reactivity of the isothiocyanate moiety with the conformational constraints of the bridged bicyclic framework. The compound is primarily utilized as a versatile intermediate in organic synthesis and as a precursor for thiourea-based ligands in medicinal chemistry research [2].

Synthetic intermediate for bicyclic thiourea ligands
Exo-configured isothiocyanate for stereochemical control studies
Medicinal chemistry and chiral derivatization research

Exo-2-Isothiocyanatobicyclo[2.2.1]heptane vs. Generic Isothiocyanates


Substituting 2-isothiocyanatobicyclo[2.2.1]heptane with a generic aryl or alkyl isothiocyanate (e.g., phenyl or benzyl isothiocyanate) is not chemically or functionally equivalent due to the profound influence of the norbornane scaffold. This rigid, strained bicyclic system imparts distinct steric and electronic properties [1]. The exo-configuration fixes the isothiocyanate group in a specific spatial orientation, which is critical for applications in chiral derivatization and stereoselective synthesis [2]. Furthermore, the scaffold's rigidity modulates the electrophilicity of the isothiocyanate group, altering its reactivity with nucleophiles compared to more flexible analogs. Consequently, a compound's behavior in downstream reactions—including reaction rates, stereochemical outcomes, and biological target interactions—cannot be reliably extrapolated from simpler isothiocyanates, necessitating direct procurement and evaluation of the specific bicyclic compound.

Rigid bicyclic scaffold
Norbornane sterics modulate electrophilicity; reactivity may shift vs. flexible isothiocyanates.
Exo stereochemistry
Spatial orientation differs from endo or racemic; may impact chiral recognition and ligand geometry.
Physicochemical profile
Higher LogP and solid-state behavior not interchangeable with liquid isothiocyanates like phenyl isothiocyanate.

Exo-2-Isothiocyanatobicyclo[2.2.1]heptane Evidence Profiles


H. pylori Urease Inhibition

2-Isothiocyanatobicyclo[2.2.1]heptane demonstrates measurable inhibitory activity against Helicobacter pylori urease, an enzyme critical for bacterial survival in the gastric mucosa. This provides a defined biological benchmark differentiating it from isothiocyanates with unknown or negligible activity against this target [1].

Urease Inhibition
IC50 = 1,230 nM
Supports urease inhibition assay context
Cell-free assay, 1.5 h preincubation
Medicinal Chemistry Enzyme Inhibition Antimicrobial

Physicochemical Profile vs. Phenyl Isothiocyanate

The bicyclic scaffold of 2-isothiocyanatobicyclo[2.2.1]heptane imparts a significantly different lipophilicity and solid-state behavior compared to the simpler, widely-used phenyl isothiocyanate (PITC). This is a key differentiator for applications requiring specific solubility or membrane permeability characteristics [1][2].

Physicochemical Profile vs. PITC
LogP: 2.28 (target) vs. ~1.58 (PITC)
M.p.: 27–30°C (solid) vs. -21°C (liquid)
Supports selection based on lipophilicity and handling
Calculated LogP and experimental melting points
Physicochemical Properties Drug Design LogP

Chiral Resolution of Amino Acids

Derivatives of the norbornyl isothiocyanate scaffold, specifically (—)-1,7-dimethyl-7-norbornyl isothiocyanate, have been established as effective chiral derivatization reagents for the resolution of amino acid enantiomers via HPLC. This demonstrates the utility of the bicyclic framework in analytical applications, where simple isothiocyanates like phenyl isothiocyanate (used in Edman degradation) lack the required stereochemical features for effective chiral discrimination [1].

Chiral Resolution
Class-level
Effective resolution of amino acid enantiomers; ε=17,000 at 243 nm
Supports chiral derivatization workflow
Normal-phase HPLC with cyclohexane/ethyl acetate
Analytical Chemistry Chiral Resolution HPLC

Reactivity Modulation vs. Benzyl Isothiocyanate

The reactivity of the isothiocyanate group in 2-isothiocyanatobicyclo[2.2.1]heptane is modulated by the steric bulk of the adjacent norbornane framework. This contrasts with less sterically hindered isothiocyanates like benzyl isothiocyanate (BITC). The steric environment influences both reaction rates and the regioselectivity of nucleophilic additions, a key consideration for the design of multi-step syntheses and the formation of conformationally constrained thioureas .

Reactivity Modulation vs. BITC
Class-level
Steric hindrance modulates reaction rate with amines
Reactivity context for sterically hindered isothiocyanates
Data to verify; class-level inference
Organic Synthesis Reactivity Thiourea Synthesis

Exo Stereochemistry vs. Endo & Racemic

The exo configuration of the isothiocyanate group in 2-isothiocyanatobicyclo[2.2.1]heptane (CAS 18530-33-1) provides a rigid, spatially defined anchor point for further molecular elaboration. This is a critical differentiator from the endo isomer or a racemic mixture, where the spatial orientation of the functional group is either inverted or undefined [1].

Exo Stereochemistry
Class-level
Exo: isothiocyanate projects outward; Endo: inward; Racemic: undefined
Stereochemical-control context for ligand design
Exo configuration per CAS 18530-33-1
Stereochemistry Molecular Recognition Ligand Design

Exo-2-Isothiocyanatobicyclo[2.2.1]heptane Applications


Conformationally Constrained Enzyme Inhibitors

The compound's specific urease inhibition (IC50 = 1,230 nM) [1] and its rigid bicyclic scaffold make it an attractive starting point for developing novel inhibitors targeting enzymes with deep, sterically demanding active sites. The exo configuration provides a predictable spatial orientation for the reactive isothiocyanate warhead, facilitating structure-based drug design efforts where the placement of electrophilic moieties is critical for covalent binding to a catalytic cysteine or other nucleophilic residue.

Chiral Derivatization Agents for HPLC

Building on the established use of structurally related norbornyl isothiocyanates for chiral resolution of amino acids [2], this compound can be directly employed or further functionalized to create new, highly effective chiral derivatization agents. Its strong UV chromophore (thiourea derivative, ϵ=17,000 at 243 nm) [2] enables sensitive detection, while the rigid bicyclic scaffold provides the necessary steric environment for efficient diastereomer separation in analytical and preparative HPLC applications.

Rigid Thiourea Ligands for Coordination Chemistry

The compound serves as a precursor for synthesizing thiourea ligands that incorporate the conformationally restricted norbornane framework. Compared to ligands derived from flexible isothiocyanates like benzyl isothiocyanate , these rigid ligands can impart unique geometries and stability to metal complexes, which is highly desirable for applications in catalysis, materials science, and the study of metalloenzyme active sites.

Lipophilic Binding Pockets in Medicinal Chemistry

With a calculated LogP of 2.28 [3], this compound exhibits greater lipophilicity than simpler isothiocyanates like phenyl isothiocyanate (LogP ~1.58). This property, combined with its rigid scaffold, makes it a valuable building block for exploring structure-activity relationships (SAR) in biological targets characterized by hydrophobic binding pockets. The compound can be used to install a lipophilic, sterically defined group, which can enhance membrane permeability and target engagement.

Application
Selection Property
Validation Focus
Urease inhibition probe design
Rigid bicyclic scaffold with exo-isothiocyanate
Enzyme inhibition assay validation
Chiral derivatization reagent development
Exo-norbornyl scaffold for diastereomer separation
Chiral HPLC resolution validation
Thiourea ligand synthesis for metal complexes
Conformationally restricted thiourea donor
Coordination geometry and stability assessment
Hydrophobic binding pocket exploration
Rigid lipophilic norbornane scaffold
Lipophilicity-driven SAR interpretation

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